7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a mercapto group, and a phenyl group attached to a benzothienopyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
- Formation of the Benzothiophene Core : This step involves the cyclization of a suitable precursor, such as 2-mercaptobenzothiazole, under acidic or basic conditions to form the benzothiophene ring.
- Introduction of the Pyrimidine Ring : The benzothiophene intermediate is then reacted with a suitable nitrile or amidine compound to form the pyrimidine ring through a cyclization reaction.
- Functional Group Modifications : The tert-butyl and phenyl groups are introduced through Friedel-Crafts alkylation and acylation reactions, respectively. The mercapto group is typically introduced via thiolation reactions using thiolating agents like thiourea or thiols.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The mercapto group can undergo oxidation to form disulfides or sulfoxides.
- Reduction : The compound can be reduced at various positions, particularly at the pyrimidine ring, to form dihydro derivatives.
- Substitution : Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzothiophene rings.
- Oxidation : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
- Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
- Substitution : Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
- Oxidation : Disulfides, sulfoxides, and sulfones.
- Reduction : Dihydro derivatives of the pyrimidine ring.
- Substitution : Halogenated derivatives and various substituted benzothienopyrimidines.
Scientific Research Applications
Chemistry: In chemistry, 7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: In medicine, the compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets suggests it could be developed into drugs for treating various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and as a precursor for high-performance polymers.
Mechanism of Action
The mechanism of action of 7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds:
- 7-tert-butyl-2-mercapto-3-phenylbenzothiazole
- 7-tert-butyl-2-mercapto-3-phenylbenzoxazole
- 7-tert-butyl-2-mercapto-3-phenylbenzimidazole
Uniqueness: Compared to these similar compounds, 7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the benzothienopyrimidine core, which imparts distinct chemical and biological properties. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
7-tert-butyl-3-phenyl-2-sulfanylidene-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c1-20(2,3)12-9-10-14-15(11-12)25-17-16(14)18(23)22(19(24)21-17)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSBBMRTQHNRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121134 | |
Record name | 7-(1,1-Dimethylethyl)-2,3-dihydro-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857495-79-5 | |
Record name | 7-(1,1-Dimethylethyl)-2,3-dihydro-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857495-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(1,1-Dimethylethyl)-2,3-dihydro-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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